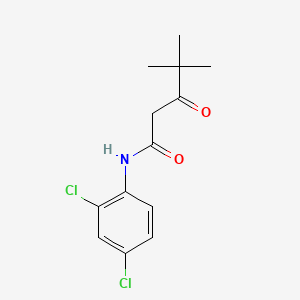
Pentanamide, N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxo-
Cat. No. B8753371
Key on ui cas rn:
63134-34-9
M. Wt: 288.17 g/mol
InChI Key: NUIAEWCYEUQGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05350870
Procedure details


Methyl 4,4-dimethyl-3-oxopentanoate (100 g, 0.632 mol) and 2,4-dichloroaniline (100 g, 0,617 mol) were heated at reflux for 6 hours in xylenes (reagent grade, dried over 4A molecular sieves, 150 mL) in a flask equipped with mechanical stirrer and distillation apparatus. 100 mL of distillate was collected during this period. The reaction mixture was then cooled to room temperature and petroleum ether (500 mL) was added with stirring. The mixture was cooled further with an ice bath, and the crystals which had formed were collected by filtration and washed with petroleum ether. A second crop was collected after concentration of the filtrate. The combined materials were dried under high vacuum to give N-[4,4,-dimethyl-3-oxopentanoyl]-2,4-dichloroaniline (152.8 g, 84% yield) as a white solid which melted at 77°-78° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.


[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step Two

Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:7]C)=O.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[CH3:10][C:2]([CH3:1])([CH3:11])[C:3](=[O:9])[CH2:4][C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:13]=1[Cl:12])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(CC(=O)OC)=O)(C)C
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Step Two
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation apparatus
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
100 mL of distillate was collected during this period
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
petroleum ether (500 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled further with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals which had formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second crop was collected after concentration of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined materials were dried under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152.8 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
